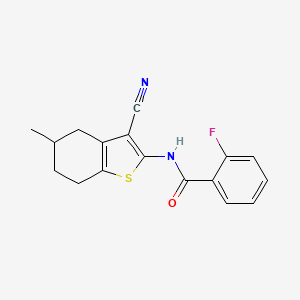
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a thiophene ring fused with a benzene ring, a cyano group, and a fluorobenzamide moiety. Such compounds are of significant interest in medicinal chemistry due to their potential therapeutic properties and diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates under various conditions . The reaction conditions can vary, including solvent-free methods, stirring at elevated temperatures, or using catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert cyano groups to amines or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzamide moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can range from room temperature to elevated temperatures, often requiring specific solvents and catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.
作用机制
The mechanism of action of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds include other thiophene derivatives, such as:
- N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2-dichloroacetamide
- Methyl N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3,3,3-trifluoro-2-[(phenylacetyl)amino]alaninate
Uniqueness
What sets N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a cyano group and a fluorobenzamide moiety allows for diverse chemical modifications and potential therapeutic applications.
生物活性
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide is a complex organic compound with significant biological activity. This article explores its biological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a benzothiophene ring with a cyano group at the 3-position and a fluorobenzamide moiety. Its molecular formula is C16H13FN2OS, and it has a molecular weight of approximately 300.36 g/mol. The structural characteristics contribute to its unique chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits notable biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cell proliferation, potentially making it a candidate for cancer therapy.
- Antimicrobial Effects : Similar compounds have demonstrated antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Escherichia coli, suggesting that this compound could have similar effects .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the cyano group and the benzothiophene structure play crucial roles in its interaction with biological targets.
Case Studies
- Anticancer Activity : In vitro studies have shown that derivatives of benzothiophene compounds can inhibit tumor cell growth by targeting specific signaling pathways involved in cancer progression. For instance, compounds with similar structural motifs have been reported to downregulate key oncogenes .
- Antimicrobial Testing : In laboratory settings, this compound was tested against various bacterial strains. Results indicated significant inhibition zones in agar diffusion assays, demonstrating its potential as an antimicrobial agent.
Comparative Analysis
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Notable Features |
|---|---|---|---|
| This compound | Moderate | Significant against S. aureus | Contains cyano and fluorobenzamide groups |
| N-(3-cyano-benzothiazole) | High | Moderate against E. coli | Benzothiazole core |
| N-(3-cyano-benzamide) | Low | Significant against various pathogens | Simple benzamide structure |
属性
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS/c1-10-6-7-15-12(8-10)13(9-19)17(22-15)20-16(21)11-4-2-3-5-14(11)18/h2-5,10H,6-8H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAPCALFEPLAHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













